REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:8]([F:9])=[CH:7][CH:6]=[C:5]([Cl:10])[C:4]=1[CH:11]([OH:13])[CH3:12].[CH2:14]([OH:16])[CH3:15]>[Fe]>[C:14]([O:13][CH:11]([C:4]1[C:5]([Cl:10])=[CH:6][CH:7]=[C:8]([F:9])[C:3]=1[Cl:2])[CH3:12])(=[O:16])[CH3:15]
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.97 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1F)Cl)C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
365 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is then put in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
Celite (0.5 g) is added
|
Type
|
FILTRATION
|
Details
|
the resulting mixture is filtered through a bed of celite and
|
Type
|
WASH
|
Details
|
rinsed with ethanol
|
Type
|
CUSTOM
|
Details
|
The filtrated is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C1=C(C(=CC=C1Cl)F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |